molecular formula C5H5BrN2 B1289093 2-(Bromomethyl)pyrimidine CAS No. 54198-85-5

2-(Bromomethyl)pyrimidine

Cat. No. B1289093
CAS RN: 54198-85-5
M. Wt: 173.01 g/mol
InChI Key: GEYSGGMNQZJFIL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine is a pyrimidine derivative with the molecular formula C5H5BrN2 and a molecular weight of 173.01 . It is a valuable compound in the field of medicinal chemistry due to its resemblance to the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)pyrimidine and its derivatives has been reported in various studies. For instance, one method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 .


Chemical Reactions Analysis

2-(Bromomethyl)pyrimidine can participate in various chemical reactions. For example, it undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 . It also plays a role in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Scientific Research Applications

Diabetes Mellitus Management

Compounds derived from 2-(Bromomethyl)pyrimidine are being explored for their potential in managing diabetes mellitus. They may function by influencing insulin release or by improving insulin sensitivity in peripheral tissues, thus aiding in blood glucose regulation.

Each of these applications demonstrates the significant role of 2-(Bromomethyl)pyrimidine in medicinal chemistry and drug development. Its ability to be transformed into a variety of biologically active compounds makes it a valuable building block in the pursuit of new and effective treatments for diverse medical conditions .

Safety and Hazards

2-(Bromomethyl)pyrimidine is considered hazardous. It poses a slight fire hazard when exposed to heat or flame . It is also classified as Skin Corr. 1B according to the GHS classification .

Future Directions

Pyrimidine derivatives, including 2-(Bromomethyl)pyrimidine, have been the focus of recent research due to their potential therapeutic applications. Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

2-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYSGGMNQZJFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54198-85-5
Record name 2-(bromomethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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